(5-Ethyl-1,3-oxazol-2-yl)methanamine
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Overview
Description
(5-Ethyl-1,3-oxazol-2-yl)methanamine is a heterocyclic organic compound featuring an oxazole ring substituted with an ethyl group at the 5-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,3-oxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1,3-oxazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and amine derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
(5-Ethyl-1,3-oxazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethyl-1,3-oxazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-1,3-oxazol-2-yl)methanamine
- (5-Phenyl-1,3-oxazol-2-yl)methanamine
- (5-Isopropyl-1,3-oxazol-2-yl)methanamine
Uniqueness
(5-Ethyl-1,3-oxazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research domains .
Properties
IUPAC Name |
(5-ethyl-1,3-oxazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-5-4-8-6(3-7)9-5/h4H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSWFDUSJRZKEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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